2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one
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Overview
Description
2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one is a complex organic compound with a unique structure that includes an amino group, a morpholine ring, and a phenyl group
Preparation Methods
The synthesis of 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one typically involves multiple steps. One common method includes the reaction of 2,6-dimethylmorpholine with a suitable phenyl ketone under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one can be compared with other similar compounds, such as:
2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-ol: This compound has a hydroxyl group instead of a ketone group, leading to different chemical properties and reactivity.
2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-thione: The presence of a thione group instead of a ketone group results in different biological activities and applications.
2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-amine:
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethanone |
InChI |
InChI=1S/C14H20N2O2/c1-10-8-16(9-11(2)18-10)14(17)13(15)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9,15H2,1-2H3 |
InChI Key |
HJMJZDVMWMDIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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